molecular formula C22H24ClN3O B11127387 1-(azepan-1-yl)-2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]ethanone

1-(azepan-1-yl)-2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]ethanone

Cat. No.: B11127387
M. Wt: 381.9 g/mol
InChI Key: NKMLISZWBRWNRO-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]ethanone is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]ethanone typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Attachment of Azepane Ring: The azepane ring can be attached through a nucleophilic substitution reaction with an appropriate azepane derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution with alkyl halides, electrophilic substitution with electrophiles like acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole N-oxide, while reduction could produce a benzimidazole derivative with reduced functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]ethanone would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, they might inhibit enzyme activity or block receptor binding, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(azepan-1-yl)-2-[2-(4-methylbenzyl)-1H-benzimidazol-1-yl]ethanone
  • 1-(azepan-1-yl)-2-[2-(4-fluorobenzyl)-1H-benzimidazol-1-yl]ethanone
  • 1-(azepan-1-yl)-2-[2-(4-bromobenzyl)-1H-benzimidazol-1-yl]ethanone

Uniqueness

1-(azepan-1-yl)-2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]ethanone is unique due to the presence of the 4-chlorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.

Properties

Molecular Formula

C22H24ClN3O

Molecular Weight

381.9 g/mol

IUPAC Name

1-(azepan-1-yl)-2-[2-[(4-chlorophenyl)methyl]benzimidazol-1-yl]ethanone

InChI

InChI=1S/C22H24ClN3O/c23-18-11-9-17(10-12-18)15-21-24-19-7-3-4-8-20(19)26(21)16-22(27)25-13-5-1-2-6-14-25/h3-4,7-12H,1-2,5-6,13-16H2

InChI Key

NKMLISZWBRWNRO-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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